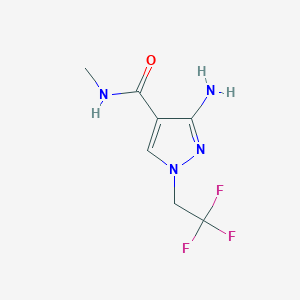![molecular formula C14H25N3 B11735041 butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735041.png)
butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amin ist eine Verbindung, die zur Klasse der Pyrazole gehört, die für ihre vielseitigen Anwendungen in der organischen Synthese und der pharmazeutischen Chemie bekannt sind. Diese Verbindung weist eine Butylgruppe auf, die an einen Pyrazolring gebunden ist, der weiter mit einer Cyclopentyl- und einer Methylgruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Thema für verschiedene chemische und biologische Studien.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butyl[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amin beinhaltet typischerweise die Bildung des Pyrazolrings, gefolgt von der Einführung der Butylgruppe. Eine gängige Methode ist die Cyclisierung geeigneter Hydrazine mit 1,3-Diketonen unter sauren oder basischen Bedingungen, um den Pyrazolring zu bilden. Nachfolgende Alkylierungsreaktionen führen die Butylgruppe ein.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Batchreaktionen unter Verwendung ähnlicher Synthesewege beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Butyl[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe oder am Pyrazolring stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Lösung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Pyrazolen oder Aminen.
Wissenschaftliche Forschungsanwendungen
Butyl[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Untersucht wegen seines Potenzials als pharmazeutischer Zwischenprodukt bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Butyl[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Butyl-3-methyl-1H-pyrazol: Ähnliche Struktur, jedoch ohne die Cyclopentylgruppe.
Cyclopentylmethylamin: Enthält die Cyclopentyl- und Methylgruppen, jedoch ohne den Pyrazolring.
3-Methyl-1H-pyrazol: Enthält den Pyrazolring und die Methylgruppe, jedoch ohne die Butyl- und Cyclopentylgruppen.
Einzigartigkeit
Butyl[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amin ist einzigartig durch die Kombination der Butyl-, Cyclopentyl- und Pyrazol-Einheiten in einem einzigen Molekül. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei den oben aufgeführten ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C14H25N3 |
|---|---|
Molekulargewicht |
235.37 g/mol |
IUPAC-Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C14H25N3/c1-3-4-9-15-10-13-11-17(16-12(13)2)14-7-5-6-8-14/h11,14-15H,3-10H2,1-2H3 |
InChI-Schlüssel |
JPJJJIQTCSDSGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CN(N=C1C)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734958.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734969.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734971.png)
![3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734976.png)
![butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734984.png)
![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734991.png)
![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11734995.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-](/img/structure/B11735002.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735018.png)
![1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735021.png)

![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735030.png)

